S-(2-methylphenyl) ethanethioate
Overview
Description
S-(2-methylphenyl) ethanethioate: is an organic compound with the molecular formula C9H10OS. It is also known as 1-(2-methylphenyl)sulfanylethanone. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound has a molecular weight of 166.24 g/mol and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methylphenyl) ethanethioate typically involves the reaction of thiophenol with acetoacetic anhydride. This reaction is carried out under acidic conditions to facilitate the formation of the thioester bond. The reaction requires appropriate temperatures and reaction times to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield. The industrial production also incorporates purification steps to remove any impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: S-(2-methylphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Thioethers or other substituted products.
Scientific Research Applications
Chemistry: S-(2-methylphenyl) ethanethioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological research, this compound is used to study the effects of thioester-containing compounds on biological systems. It is also investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of fragrances and flavors, where the thioester group imparts unique olfactory properties.
Mechanism of Action
The mechanism of action of S-(2-methylphenyl) ethanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release thiol-containing compounds, which can then participate in further biochemical reactions. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules.
Comparison with Similar Compounds
- S-(2-methylphenyl) ethanethioate
- S-(2-ethylphenyl) ethanethioate
- S-(2-methoxyphenyl) ethanethioate
Comparison: this compound is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and physical properties. Compared to S-(2-ethylphenyl) ethanethioate, the methyl group provides different steric and electronic effects, leading to variations in reaction outcomes. Similarly, the methoxy group in S-(2-methoxyphenyl) ethanethioate introduces electron-donating effects, altering the compound’s reactivity compared to this compound .
Properties
IUPAC Name |
S-(2-methylphenyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPKWOGMRQWAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294386 | |
Record name | S-(2-methylphenyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10436-57-4 | |
Record name | NSC96296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(2-methylphenyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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